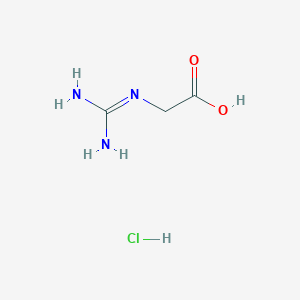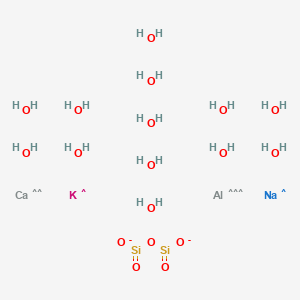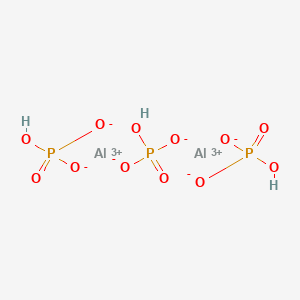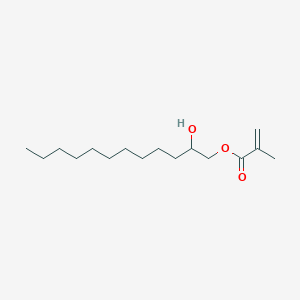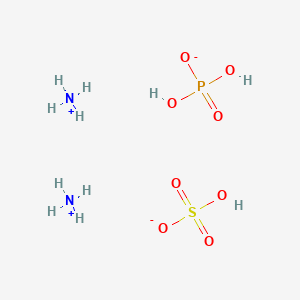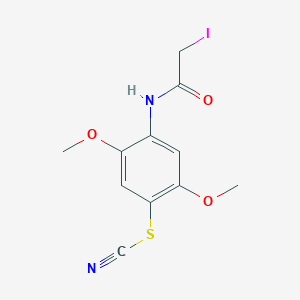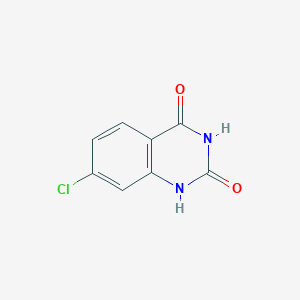![molecular formula C14H23Cl3N6Zn B084009 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) CAS No. 14970-39-9](/img/structure/B84009.png)
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAP-ZnCl and is known for its unique properties that make it useful in a variety of research settings. In
Wirkmechanismus
The mechanism of action of DEAP-ZnCl involves the binding of the compound to specific molecules or cells. Once bound, DEAP-ZnCl can be activated by light, which causes the compound to produce reactive oxygen species (ROS). These ROS can then cause damage to the bound molecules or cells, leading to cell death or other physiological effects.
Biochemische Und Physiologische Effekte
DEAP-ZnCl has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, apoptosis, and phototoxicity. These effects are largely dependent on the specific cells or molecules that DEAP-ZnCl is bound to, as well as the intensity and duration of light exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DEAP-ZnCl is its ability to selectively bind to specific molecules or cells, allowing researchers to study and visualize specific biological processes. However, one limitation of DEAP-ZnCl is its potential toxicity, which can limit its use in certain research settings.
Zukünftige Richtungen
There are a number of future directions for research on DEAP-ZnCl, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications in fields such as drug delivery and cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of DEAP-ZnCl, as well as its potential toxicity and safety concerns.
In conclusion, DEAP-ZnCl is a unique chemical compound that has a variety of potential applications in scientific research. Its ability to selectively bind to specific molecules or cells and produce reactive oxygen species upon light activation make it useful in a variety of research settings. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of DEAP-ZnCl involves the reaction of 4-(diethylamino)aniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound. Finally, the azo compound is reacted with zinc chloride to form the trichlorozincate(1-) salt of DEAP-ZnCl.
Wissenschaftliche Forschungsanwendungen
DEAP-ZnCl has been used in a variety of scientific research applications, including fluorescence microscopy, bioimaging, and photodynamic therapy. The unique properties of DEAP-ZnCl make it useful in these applications because it is able to selectively bind to certain molecules and cells, allowing researchers to study and visualize specific biological processes.
Eigenschaften
CAS-Nummer |
14970-39-9 |
|---|---|
Produktname |
5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) |
Molekularformel |
C14H23Cl3N6Zn |
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C14H22N6.3ClH.Zn/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;/h7-11,14H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DYHMUMNVFYZYPX-UHFFFAOYSA-L |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2[NH+](N=CN2C)C.Cl[Zn-](Cl)Cl |
Andere CAS-Nummern |
23532-28-7 14970-39-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



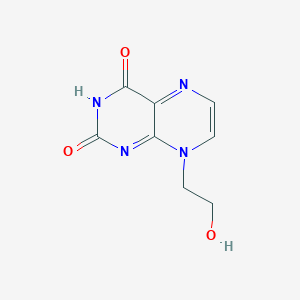
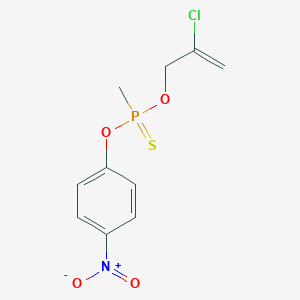

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
